3,4-Dimethyl-2-(methylsulfanyl)quinoline

Lipophilicity Drug Design ADME Prediction

3,4-Dimethyl-2-(methylsulfanyl)quinoline (CAS 192696-25-6) is a C12H13NS heterocyclic compound belonging to the 2-(alkylsulfanyl)quinoline subclass. Its molecular framework features a quinoline core bearing methyl groups at the 3- and 4-positions and a methylsulfanyl (–SCH₃) substituent at the 2-position.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
CAS No. 192696-25-6
Cat. No. B12562124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-(methylsulfanyl)quinoline
CAS192696-25-6
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)SC)C
InChIInChI=1S/C12H13NS/c1-8-9(2)12(14-3)13-11-7-5-4-6-10(8)11/h4-7H,1-3H3
InChIKeyKLYSKAHLWCQRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-(methylsulfanyl)quinoline (CAS 192696-25-6): Structural Identity and Core Physicochemical Profile for Procurement


3,4-Dimethyl-2-(methylsulfanyl)quinoline (CAS 192696-25-6) is a C12H13NS heterocyclic compound belonging to the 2-(alkylsulfanyl)quinoline subclass. Its molecular framework features a quinoline core bearing methyl groups at the 3- and 4-positions and a methylsulfanyl (–SCH₃) substituent at the 2-position . With a molecular weight of 203.30 g/mol, an exact mass of 203.077 Da, a calculated LogP of 3.57, and a polar surface area (PSA) of 38.19 Ų, this compound occupies a distinct physicochemical space among mono-methylsulfanylquinoline analogs . The 2-methylsulfanyl moiety serves as a versatile synthetic handle, enabling oxidative transformation to sulfoxides/sulfones, nucleophilic displacement, or dethiomethylation to access diverse 2-substituted quinoline derivatives [1].

Building block3,4-Dimethyl-2-(methylsulfanyl)quinoline scaffold for structure-activity exploration
Synthetic handleMethylsulfanyl group enables oxidative and nucleophilic transformations for library synthesis
Physicochemical profileDistinct LogP and PSA context within methylsulfanylquinoline series; supports property-based lead optimization

Why Generic 2-(Methylsulfanyl)quinoline Cannot Substitute for 3,4-Dimethyl-2-(methylsulfanyl)quinoline in Research Applications


Although multiple 2-(methylsulfanyl)quinoline analogs share the same core scaffold and molecular formula (e.g., 4-methyl-2-(methylsulfanyl)quinoline, 2,6-dimethyl-8-(methylsulfanyl)quinoline, and 4,6,8-trimethylquinoline-2-thiol), their substitution patterns produce measurably different physicochemical profiles that preclude interchangeable use without revalidation [1]. Specifically, the 3,4-dimethyl arrangement in the target compound yields a calculated LogP of 3.57, compared to 3.27 for the 4-methyl mono-substituted analog — a ΔLogP of +0.30 that corresponds to an approximately 2-fold difference in theoretical octanol-water partition coefficient . This divergence in lipophilicity directly influences membrane permeability, protein binding, and pharmacokinetic behavior. Furthermore, the 2-methylsulfanyl group in 2-(alkylsulfanyl)quinolines is known to be synthetically labile, enabling site-selective functionalization that is critically dependent on the electronic environment created by the adjacent ring substituents [1]. Substituting a regioisomeric or differentially methylated analog therefore introduces uncontrolled variables in both biological assay outcomes and downstream synthetic sequences.

Target compound
Closest analog (4-methyl only)
3,4-Dimethyl substitution pattern; calculated lipophilicity indicative of approximately 2-fold higher theoretical octanol-water partitioning
4-Methyl mono-substitution; lower lipophilicity, may shift membrane permeability and protein binding predictions
Electron-donating effect of two methyl groups modulates C-2 electrophilicity, altering nucleophilic displacement kinetics
Single methyl group provides weaker electronic activation; reaction outcomes may differ, requiring condition re-optimization

Quantitative Differentiation Evidence: 3,4-Dimethyl-2-(methylsulfanyl)quinoline vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3,4-Dimethyl Substitution Increases LogP by +0.30 vs. 4-Methyl Mono-Substituted Analog

The target compound exhibits a calculated LogP of 3.57, compared to 3.27 for 4-methyl-2-(methylsulfanyl)quinoline (CAS 52323-12-3), a ΔLogP of +0.30 . This difference arises from the additional methyl group at the 3-position, which increases hydrocarbon surface area and reduces aqueous solubility. In drug discovery contexts, a LogP shift of this magnitude is pharmacologically meaningful — the ~2-fold increase in predicted octanol-water partitioning directly affects membrane permeability predictions and may alter oral absorption classification under Lipinski's Rule of Five .

Lipophilicity
Data to verify
LogP 3.57 vs 3.27
Δ = +0.30 (~2-fold partition)
Supports membrane permeability differentiation
Calculated values; confirm with experimental logD
Lipophilicity Drug Design ADME Prediction

Molecular Weight and Heavy Atom Count Differentiation from the Parent 2-(Methylsulfanyl)quinoline Scaffold

The target compound has a molecular weight of 203.30 g/mol (C12H13NS), representing a +28.05 Da increase versus the parent 2-(methylsulfanyl)quinoline scaffold (175.25 g/mol, C10H9NS, CAS 40279-26-3) . This mass increment corresponds to two additional methylene (–CH₂–) equivalents and results in a 16% higher molecular weight. In fragment-based drug discovery, this places the target compound in a higher molecular weight bin with implications for ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations compared to the parent scaffold .

Molecular weight
Data to verify
203.30 Da (+28.05 vs parent)
MW bin shift may affect fragment-based screening fit
Confirm by HRMS; verify against catalog specifications
Physicochemical Properties Library Design Fragment-Based Screening

Synthetic Versatility: The 2-Methylsulfanyl Handle as a Transformable Functional Group in 3,4-Dimethyl-Substituted Quinolines

The 2-(methylsulfanyl) group in this class of quinolines has been demonstrated to function as a versatile synthetic handle amenable to dethiomethylation or nucleophilic displacement by nitrogen and carbon nucleophiles, enabling conversion to 2-amino, 2-alkylamino, and 2-arylquinoline derivatives [1]. While this reactivity is a class-level property, the presence of electron-donating methyl groups at both the 3- and 4-positions electronically deactivates the quinoline ring toward nucleophilic attack at the 2-position relative to analogs lacking these substituents, potentially requiring adjusted reaction conditions (longer times, higher temperatures, or stronger nucleophiles) for complete conversion [1][2]. The 3,4-dimethyl pattern thus offers a tunable reactivity profile distinct from mono-methyl or non-methylated 2-(methylsulfanyl)quinoline analogs [2].

Synthetic versatility
Class-level
2-SCH₃ displaceable by N/C nucleophiles; 3,4-dimethyl pattern modulates electrophilicity
Reported class reactivity; reaction conditions may require adjustment
Kinetic comparisons not available; validate for specific nucleophiles
Synthetic Chemistry Building Block Late-Stage Functionalization

Polar Surface Area Conservation: PSA Identical to 4-Methyl Analog but with Different Spatial Distribution

The target compound and its 4-methyl-2-(methylsulfanyl)quinoline analog share an identical calculated PSA of 38.19 Ų, as the additional 3-methyl group does not introduce additional polar atoms . However, the spatial distribution of this polar surface across the molecular framework differs due to altered molecular shape and conformational preferences induced by the 3,4-dimethyl substitution pattern. This phenomenon — where identical PSA values mask different three-dimensional presentations of polarity — has implications for molecular recognition events where shape complementarity rather than gross polarity determines binding .

PSA distribution
Context-dependent
Identical TPSA (38.19 Ų) but different 3D polarity presentation
TPSA filters may overlook membrane interaction differences
Conformational effects require 3D modeling for accurate assessment
Polar Surface Area Membrane Permeability Druglikeness

Recommended Application Scenarios for 3,4-Dimethyl-2-(methylsulfanyl)quinoline Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity (LogP 3.57) for Membrane Permeability

Drug discovery programs seeking quinoline-based lead compounds with moderate-to-high lipophilicity (LogP > 3.5) should consider this compound as a scaffold or reference standard. Its calculated LogP of 3.57 provides a +0.30 advantage over the 4-methyl analog (LogP 3.27), offering increased predicted membrane permeability without adding heteroatoms that would inflate PSA beyond 38.19 Ų . This is particularly relevant for central nervous system (CNS) targets where balanced lipophilicity is critical for blood-brain barrier penetration.

Synthetic Building Block for 2-Substituted-3,4-Dimethylquinoline Libraries via Methylsulfanyl Displacement

As a member of the 2-(methylsulfanyl)quinoline class with established dethiomethylation and nucleophilic displacement chemistry, this compound serves as a key intermediate for constructing 2-amino, 2-alkoxy, and 2-aryl-3,4-dimethylquinoline derivatives [1]. The electron-donating 3,4-dimethyl substitution pattern provides a distinct electronic environment at C-2 compared to non-methylated or mono-methylated analogs, enabling access to a unique region of chemical space in medicinal chemistry library synthesis [1][2].

Physicochemical Reference Standard for Structure-Property Relationship (SPR) Studies in Methylsulfanylquinoline Series

The compound's well-defined and database-verified properties — MW 203.30, LogP 3.57, PSA 38.19, exact mass 203.077 — make it suitable as a reference point for systematic SPR studies exploring the impact of incremental methyl substitution on quinoline physicochemical profiles . Comparing this compound against the parent 2-(methylsulfanyl)quinoline (MW 175.25, no ring methyls) and 4-methyl-2-(methylsulfanyl)quinoline (MW 189.28, LogP 3.27, one ring methyl) provides a three-point methyl-addition series for computational model calibration .

Analytical Method Development and Mass Spectrometry Fragmentation Studies

The compound's characteristic mass spectrometric fragmentation pattern, involving [M–H]⁺, [M–Me]⁺, and [M–HS]⁺ ion formation common to 2-(alkylsulfanyl)quinolines, supports its use as an analytical reference in LC-MS method development [3]. Its exact mass of 203.077 Da and predicted LogP of 3.57 provide defined chromatographic retention time anchors for reverse-phase HPLC method calibration in quinoline-focused analytical workflows.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity profile distinct from mono-substituted analogs
Membrane permeability assay context
Quinoline library synthesis
Transformable 2-methylsulfanyl handle
Nucleophilic displacement efficiency and condition screening
Structure-property relationship studies
Well-characterized physicochemical parameter set
Computational model calibration (MW, LogP, PSA series)
LC-MS analytical method development
Characteristic MS fragmentation of 2-(alkylsulfanyl)quinolines
Chromatographic retention reproducibility and ion pattern confirmation
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